

A Technical Guide to 2-Chloro-6-iodotoluene for Chemical Researchers

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Compound of Interest

Compound Name: 2-Chloro-6-iodotoluene

Cat. No.: B1349886

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Application of **2-Chloro-6-iodotoluene**, a Key Building Block in Modern Organic Synthesis.

Introduction

2-Chloro-6-iodotoluene (CAS No. 42048-11-3) is a halogenated aromatic compound that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern, featuring a sterically hindered iodide, a chloride, and a methyl group on the benzene ring, offers chemists a platform for regioselective functionalization. This is particularly relevant in the field of drug discovery and development, where precise control over molecular architecture is paramount for achieving desired biological activity and pharmacokinetic properties. The presence of two different halogens with distinct reactivities allows for sequential cross-coupling reactions, making it an ideal substrate for the construction of complex molecular scaffolds, including those found in kinase inhibitors and other therapeutic agents.

This technical guide provides a comprehensive overview of the commercial availability of **2-Chloro-6-iodotoluene**, its synthesis, and its application in key synthetic transformations relevant to pharmaceutical research.

Commercial Suppliers of 2-Chloro-6-iodotoluene

A variety of chemical suppliers offer **2-Chloro-6-iodotoluene**, typically at research-grade purity. The table below summarizes the offerings from several prominent suppliers. Please note

that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	≥97%	Custom	Inquiry
98%	Custom	Inquiry	
Tokyo Chemical Industry (TCI)	>98.0% (GC)	1g, 5g	\$44.00 (1g)
Oakwood Chemical	97%	5g, 25g, 100g	\$11.00 (5g), \$33.00 (25g), \$98.00 (100g)
BLD Pharm	≥97%	1g, 5g, 10g, 25g, 50g, 100g	Inquiry
ChemScene	≥98%	1mg, 5mg, 10mg	Inquiry

Physicochemical and Safety Data

Property	Value
CAS Number	42048-11-3
Molecular Formula	C ₇ H ₆ ClI
Molecular Weight	252.48 g/mol
Appearance	Colorless to light yellow liquid or solid
Melting Point	11 °C
Boiling Point	119-120 °C at 15 mmHg
Density	1.82 g/cm ³
Flash Point	101 °C
Storage	Store at 2-8°C, protected from light

Safety Information: **2-Chloro-6-iodotoluene** is classified as an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from your supplier.

Experimental Protocols

Synthesis of 2-Chloro-6-iodotoluene

A common and effective method for the synthesis of **2-Chloro-6-iodotoluene** is through a Sandmeyer-type reaction, starting from the readily available 2-chloro-6-aminotoluene. The process involves the diazotization of the amine followed by the introduction of iodine.

Step 1: Diazotization of 2-Chloro-6-aminotoluene

This procedure is adapted from a general diazotization protocol for related anilines.

- Materials: 2-chloro-6-aminotoluene, Hydrochloric acid (concentrated), Sodium nitrite (NaNO_2), Ice.
- Procedure:
 - In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, prepare a solution of 2-chloro-6-aminotoluene in concentrated hydrochloric acid and water.
 - Maintain the temperature between 0 and 5 °C.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to keep the temperature below 5 °C.
 - After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Iodination

- Materials: Diazonium salt solution from Step 1, Potassium iodide (KI), Ice.
- Procedure:

- In a separate flask, prepare a solution of potassium iodide in water and cool it in an ice bath.
- Slowly add the cold diazonium salt solution to the stirred potassium iodide solution.
- Nitrogen gas will evolve as the diazonium group is replaced by iodine. The reaction mixture may darken.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
- The crude **2-Chloro-6-iodotoluene** will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Chloro-6-iodotoluene**.

Application in Cross-Coupling Reactions: A Representative Suzuki Coupling

The differential reactivity of the C-I and C-Cl bonds in **2-Chloro-6-iodotoluene** allows for selective cross-coupling reactions. The C-I bond is significantly more reactive in palladium-catalyzed couplings, enabling the selective introduction of a substituent at this position.

Representative Protocol for Suzuki Coupling:

This protocol is a general representation of a Suzuki coupling reaction that can be adapted for **2-Chloro-6-iodotoluene**.

- Materials: **2-Chloro-6-iodotoluene**, an arylboronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$), a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4), and a suitable solvent

(e.g., dioxane, toluene, or DMF/water mixture).

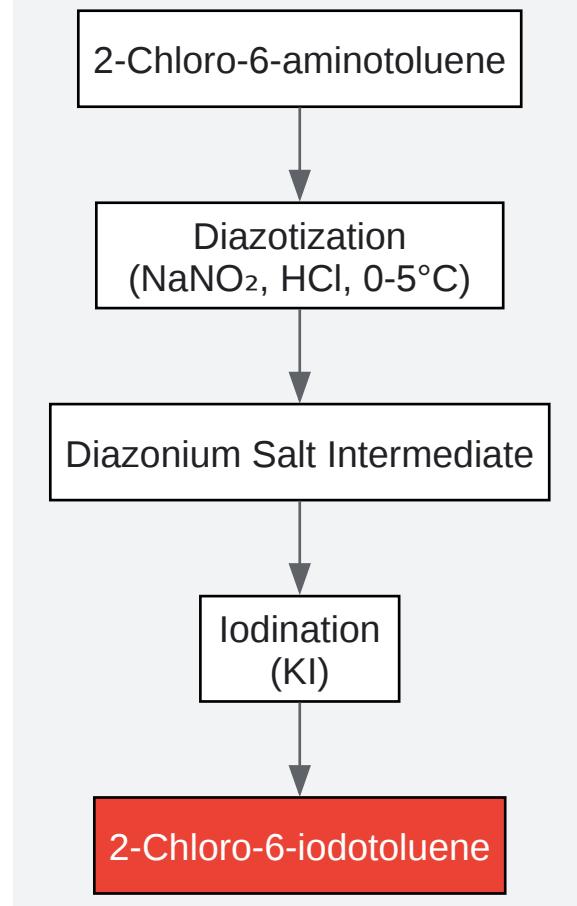
- Procedure:

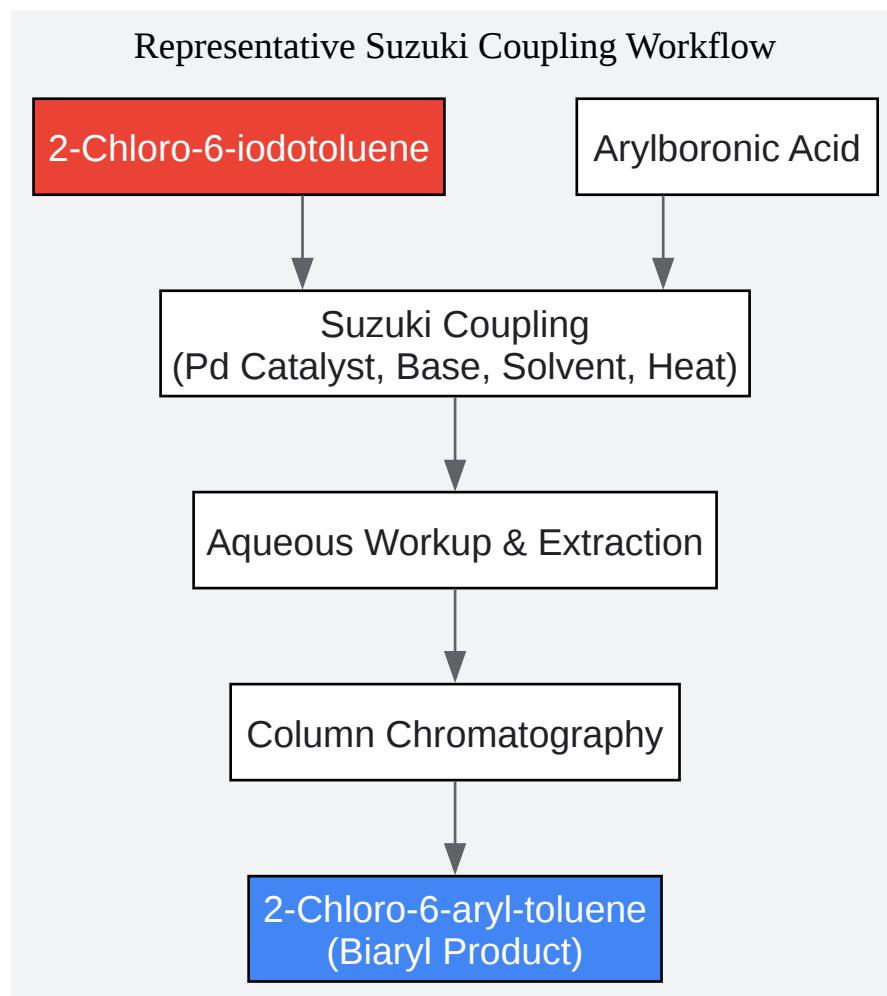
- To a reaction flask, add **2-Chloro-6-iodotoluene** (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis of **2-Chloro-6-iodotoluene** and its subsequent use in a representative Suzuki cross-coupling reaction.

Synthesis of 2-Chloro-6-iodotoluene

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Representative Suzuki Coupling Workflow.

Conclusion

2-Chloro-6-iodotoluene is a valuable and strategically important building block for medicinal chemists and researchers in drug discovery. Its commercial availability from multiple suppliers provides accessibility for research and development. The ability to perform regioselective functionalization, primarily through cross-coupling reactions at the more reactive iodine-bearing position, makes it a powerful tool for the synthesis of complex molecular architectures. The experimental protocols and workflows provided in this guide offer a starting point for the synthesis and application of this versatile compound in the pursuit of novel therapeutic agents. As the demand for sophisticated and highly functionalized small molecules continues to grow, the utility of building blocks like **2-Chloro-6-iodotoluene** is set to expand further.

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